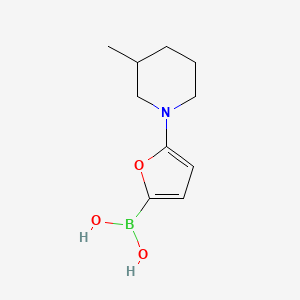
(5-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO3 and a molecular weight of 209.05 g/mol . This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 3-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of (5-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the reaction of a furan derivative with a boronic acid precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid has several scientific research applications:
Biology: Boronic acids are known to interact with biological molecules, making them useful in the development of enzyme inhibitors and other biologically active compounds.
Medicine: This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in the development of enzyme inhibitors, where the compound can bind to the active site of the enzyme, inhibiting its activity .
Comparison with Similar Compounds
(5-(3-Methylpiperidin-1-yl)furan-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions but lacks the additional functional groups present in this compound.
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone: A compound with similar piperidine and boronic acid functionalities but different structural features.
The uniqueness of this compound lies in its combination of a furan ring, a piperidine ring, and a boronic acid group, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C10H16BNO3 |
|---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
[5-(3-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-3-2-6-12(7-8)10-5-4-9(15-10)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
InChI Key |
AZDXNVGNAJQKMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















